6-Methanesulfonamidopyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-(methanesulfonamido)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)9-6-3-2-5(4-8-6)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLLBFUFTPPKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960324-86-1 | |
| Record name | 6-methanesulfonamidopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material Preparation
The synthesis often begins with 6-halopyridine-3-carboxylic acid derivatives (e.g., 6-chloropyridine-3-carboxylic acid or its esters/amide forms). These are accessible through halogenation or via known pyridine functionalization routes.
Introduction of the Methanesulfonamido Group
The methanesulfonamido substituent is introduced via sulfonamide formation, typically by reacting a 6-amino intermediate with methanesulfonyl chloride under controlled conditions.
- The 6-amino derivative can be obtained by nucleophilic substitution of the 6-chloro group with ammonia or amines, as demonstrated in related pyridine-3-carboxylic acid derivatives.
- Subsequent sulfonylation with methanesulfonyl chloride in the presence of a base (such as pyridine or triethylamine) yields the this compound derivative.
Hydrolysis to the Free Acid
If the starting material or intermediates are in ester or amide forms, hydrolysis under acidic or basic conditions liberates the free carboxylic acid.
- Acidic hydrolysis using concentrated hydrochloric acid or trifluoroacetic acid is common, often performed under reflux for several hours.
- Alternatively, deprotection steps involving bromotrimethylsilane or other reagents may be employed to remove ester protecting groups and yield the free acid.
Detailed Example Procedure (Adapted from Related Pyridine-3-Carboxylic Acid Derivatives)
Research Findings and Observations
- The substitution at the 6-position of pyridine-3-carboxylic acid derivatives is facilitated by the presence of a good leaving group (e.g., chloro) and nucleophilic amines or ammonia.
- Copper sulfate catalysis has been reported to improve amination reactions on pyridine carboxylic acid derivatives, potentially applicable to preparing amino intermediates before sulfonamide formation.
- The use of bromotrimethylsilane and trifluoroacetic acid for deprotection and hydrolysis steps is effective in yielding the free acid from ester or protected intermediates.
- Yields for analogous reactions range from moderate to high (48–93%), depending on reaction conditions and purification methods.
- The final this compound is reported to be harmful if swallowed and causes skin irritation, indicating the need for careful handling during synthesis and purification.
Summary Table of Key Preparation Steps
| Preparation Stage | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Halopyridine-3-carboxylic acid derivative synthesis | Halogenation or purchasing 6-chloropyridine-3-carboxylic acid | Starting material for substitution |
| Amination at 6-position | Ammonia or methylamine, sealed tube, elevated temperature (190–200°C), possible copper sulfate catalyst | Formation of 6-amino intermediate |
| Sulfonamide formation | Methanesulfonyl chloride, base (pyridine/TEA), room temperature | Introduction of methanesulfonamido group |
| Hydrolysis/deprotection | Concentrated HCl or TFA, reflux or room temperature with bromotrimethylsilane | Conversion to free carboxylic acid |
| Purification | Recrystallization from alcohol or benzene mixtures | Isolation of pure product |
Chemical Reactions Analysis
Types of Reactions
6-Methanesulfonamidopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
6-Methanesulfonamidopyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating bacterial infections due to its sulfonamide structure.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methanesulfonamidopyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various metabolic pathways, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-Methanesulfonamidopyridine-3-carboxylic acid with structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Comparative Analysis of 6-Substituted Pyridine-3-carboxylic Acids
*Calculated for C₈H₈N₂O₄S. †Calculated for C₆H₄ClNO₂. ‡Calculated for C₇H₇NO₃.
Structural and Electronic Effects
- Methanesulfonamido Group (-SO₂NHCH₃) : Introduces strong electron-withdrawing effects, polarizing the pyridine ring and enhancing acidity of the carboxylic acid group. This group also participates in hydrogen bonding, improving binding affinity in biological systems .
- Chloro (-Cl) : Acts as a leaving group in nucleophilic substitution reactions, making 6-chloro derivatives reactive intermediates in drug synthesis (e.g., antivirals) .
- Cyano (-CN): Withdraws electron density, stabilizing intermediates in coupling reactions. Its planar geometry aids in crystal engineering .
- Mercapto (-SH) : Highly nucleophilic; prone to oxidation but useful in forming disulfide bridges or metal coordination complexes .
Pharmacological and Industrial Relevance
- This compound : Likely shares applications with sulfonamide-class drugs (e.g., antibacterial agents) due to structural similarity. Its dual functional groups may enhance target specificity.
- 6-Chloro derivatives: Widely used in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .
- 6-Cyano analogs: Serve as precursors for heterocyclic compounds in agrochemicals .
- Mercapto derivatives : Applied in heavy metal detoxification and polymer cross-linking .
Biological Activity
6-Methanesulfonamidopyridine-3-carboxylic acid is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a methanesulfonamido group attached to the 6-position of a pyridine ring, along with a carboxylic acid at the 3-position. The unique structural features of this compound suggest diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The chemical structure of this compound can be represented as follows:
This compound has been studied for its solubility, stability, and reactivity under physiological conditions, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering the biochemical flux within cells.
- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways that are crucial for cellular responses.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Antioxidant Properties : In vitro studies suggest that it possesses antioxidant capabilities, which may help mitigate oxidative stress in biological systems.
Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results are summarized in the table below:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 64 | 128 |
These findings indicate that the compound could serve as a lead in developing new antimicrobial agents.
Anti-inflammatory Activity
In a separate study focusing on the anti-inflammatory properties, this compound was evaluated using an animal model of inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential therapeutic application in managing inflammatory conditions.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various target proteins. The results indicated strong binding interactions with key enzymes involved in inflammation and microbial resistance pathways.
Binding Affinity Results
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Cyclooxygenase-2 (COX-2) | -9.5 |
| Pantothenate Synthetase (PS) | -8.7 |
| Dihydropteroate Synthase | -7.9 |
These results support the hypothesis that this compound can effectively interact with critical biological targets, potentially leading to therapeutic benefits.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Methanesulfonamidopyridine-3-carboxylic acid, and what are the critical parameters to optimize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide coupling and carboxylation. Critical parameters include reaction temperature (e.g., maintaining 60–80°C during sulfonylation), solvent choice (e.g., DMF or THF for solubility), and purification via recrystallization (ethanol/water mixtures are common) . Yield optimization may require stoichiometric control of methanesulfonyl chloride and pyridine derivatives, monitored by TLC or HPLC .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the sulfonamide group. Use desiccants to minimize moisture absorption. Safety protocols include wearing nitrile gloves and goggles during handling, referencing SDS guidelines for similar sulfonamide-carboxylic acids . Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) is advised to establish shelf-life.
Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient, UV detection at 254 nm) for purity assessment (>95% by area normalization) .
- NMR (¹H/¹³C in DMSO-d₆) to verify sulfonamide (-SO₂NH-) and carboxylic acid (-COOH) moieties.
- Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ expected at m/z calculated from C₇H₈N₂O₄S) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological activity of this compound, particularly in relation to mechanisms like autophagy induction or enzyme inhibition?
- Methodological Answer : For autophagy studies:
- Use prostate cancer cell lines (e.g., PC-3) treated with varying concentrations (1–100 µM) and assess LC3-II/LC3-I ratio via Western blot .
- Combine with mTOR/p70S6K pathway inhibitors to validate specificity. For enzyme inhibition, perform kinetic assays (e.g., fluorescence-based) with target enzymes (e.g., kinases or hydrolases), comparing IC₅₀ values to structurally related compounds .
Q. What strategies are recommended for resolving contradictory data in the characterization of this compound, such as discrepancies in spectroscopic data or biological assay results?
- Methodological Answer :
- For spectroscopic conflicts : Cross-validate with alternative techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration). Re-examine solvent effects in NMR; DMSO may suppress carboxylic acid proton signals .
- For biological inconsistencies : Replicate assays in triplicate with blinded controls. Use orthogonal assays (e.g., apoptosis markers alongside autophagy) to rule off-target effects .
Q. In the context of structure-activity relationship (SAR) studies, what modifications to the this compound structure have been explored to enhance its pharmacological properties?
- Methodological Answer : Key modifications include:
- Substitution at the pyridine ring : Introducing electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Sulfonamide optimization : Replacing methanesulfonyl with arylsulfonyl groups to modulate target affinity .
- Prodrug derivatization : Esterification of the carboxylic acid to enhance bioavailability, followed by hydrolysis in vivo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
